molecular formula C12H23NO3 B3028497 (S)-N-Boc-2-hydroxymethyl-4,4-dimethylpyrrolidine CAS No. 212890-86-3

(S)-N-Boc-2-hydroxymethyl-4,4-dimethylpyrrolidine

Cat. No.: B3028497
CAS No.: 212890-86-3
M. Wt: 229.32
InChI Key: IMAIYZZQVVKONO-VIFPVBQESA-N
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Description

(S)-N-Boc-2-hydroxymethyl-4,4-dimethylpyrrolidine is a chiral compound commonly used in organic synthesis. The compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom, a hydroxymethyl group at the 2-position, and two methyl groups at the 4-position. This structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Boc-2-hydroxymethyl-4,4-dimethylpyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.

    Introduction of the Boc Protecting Group: The nitrogen atom of the pyrrolidine ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Hydroxymethylation: The hydroxymethyl group is introduced at the 2-position through a hydroxymethylation reaction, often using formaldehyde and a reducing agent.

    Methylation: The 4-position is methylated using a suitable methylating agent, such as methyl iodide, in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-N-Boc-2-hydroxymethyl-4,4-dimethylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).

    Reduction: The compound can be reduced to remove the Boc protecting group, typically using acidic conditions.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or other oxidizing agents in an appropriate solvent.

    Reduction: Acidic conditions, such as HCl in methanol, to remove the Boc group.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Deprotected pyrrolidine derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-N-Boc-2-hydroxymethyl-4,4-dimethylpyrrolidine has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.

    Medicine: Utilized in the development of drugs targeting specific biological pathways, such as neurotransmitter receptors.

    Industry: Applied in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.

Mechanism of Action

The mechanism of action of (S)-N-Boc-2-hydroxymethyl-4,4-dimethylpyrrolidine depends on its specific application. In general, the compound interacts with molecular targets through its functional groups, which can form hydrogen bonds, ionic interactions, and covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    (S)-N-Boc-2-hydroxymethylpyrrolidine: Lacks the two methyl groups at the 4-position.

    (S)-N-Boc-4,4-dimethylpyrrolidine: Lacks the hydroxymethyl group at the 2-position.

    (S)-N-Boc-2-hydroxymethyl-4-methylpyrrolidine: Has only one methyl group at the 4-position.

Uniqueness

(S)-N-Boc-2-hydroxymethyl-4,4-dimethylpyrrolidine is unique due to the presence of both the hydroxymethyl group at the 2-position and the two methyl groups at the 4-position. This combination of functional groups provides distinct steric and electronic properties, making it a valuable intermediate for the synthesis of specific target molecules that require these unique features.

Properties

IUPAC Name

tert-butyl (2S)-2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-8-12(4,5)6-9(13)7-14/h9,14H,6-8H2,1-5H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMAIYZZQVVKONO-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(N(C1)C(=O)OC(C)(C)C)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@H](N(C1)C(=O)OC(C)(C)C)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60735866
Record name tert-Butyl (2S)-2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212890-86-3
Record name 1,1-Dimethylethyl (2S)-2-(hydroxymethyl)-4,4-dimethyl-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=212890-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (2S)-2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-N-Boc-2-hydroxymethyl-4,4-dimethylpyrrolidine
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